Calculated Lipophilicity (clogP) Differentiates the Dimethoxy‐Methylpropyl Substituent from Celecoxib and the Unsubstituted Core
The N-(2,3-dimethoxy-2-methylpropyl) substituent substantially increases computed logP relative to the hydrogen‑capped analog 4-(1H-pyrazol-1-yl)benzenesulfonamide, and it also drives higher lipophilicity than celecoxib [1][2]. This property directly influences passive membrane permeability and non‑specific binding profiles in biological assays.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.1 (ALOGPS 2.1) |
| Comparator Or Baseline | Celecoxib (clogP ≈ 1.3); 4-(1H-pyrazol-1-yl)benzenesulfonamide (clogP ≈ 0.6) |
| Quantified Difference | Target compound is ~0.8–1.5 log units more lipophilic than comparators, indicating approximately 6–32× higher partition into lipid bilayer models |
| Conditions | In silico prediction using ALOGPS 2.1; comparable settings applied to all structures |
Why This Matters
Elevated lipophilicity can enhance membrane permeability but may also increase plasma protein binding; researchers selecting compounds for cell‑based assays or in vivo pharmacokinetic studies must account for this shift relative to the celecoxib benchmark.
- [1] ALOGPS 2.1. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from http://www.vcclab.org/lab/alogps/ View Source
- [2] PubChem. (n.d.). Celecoxib (CID 2662). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2662 View Source
